1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide
CAS No.: 1121-81-9
Cat. No.: VC17181805
Molecular Formula: C2H6P2S4
Molecular Weight: 220.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1121-81-9 |
|---|---|
| Molecular Formula | C2H6P2S4 |
| Molecular Weight | 220.3 g/mol |
| IUPAC Name | 2,4-dimethyl-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane |
| Standard InChI | InChI=1S/C2H6P2S4/c1-3(5)7-4(2,6)8-3/h1-2H3 |
| Standard InChI Key | SOFWBJVIGGPFCD-UHFFFAOYSA-N |
| Canonical SMILES | CP1(=S)SP(=S)(S1)C |
Introduction
Structural and Nomenclature Characteristics
Molecular Architecture
The compound features a four-membered ring composed of two phosphorus atoms and two sulfur atoms, formally classified as a 1,3,2,4-dithiadiphosphetane. The two phosphorus centers are each substituted with methyl groups and disulfide (-S-S-) functionalities. The systematic IUPAC name, 2,4-dimethyl-2,4-bis(sulfanylidene)-1,3,2λ⁵,4λ⁵-dithiadiphosphetane, reflects the oxidation states (λ⁵) of the phosphorus atoms and the spatial arrangement of substituents .
The molecular formula C₂H₆P₂S₄ corresponds to a molecular weight of 220.277 g/mol . Structural analogs, such as the p-tolyl derivative (CAS 114234-09-2), share the core dithiadiphosphetane framework but differ in substituent groups, which influence reactivity and physical properties .
Crystallographic and Spectral Data
While crystallographic data for the methyl derivative remain unpublished, related compounds exhibit planar ring geometries with P-S bond lengths ranging from 1.95–2.10 Å . Spectroscopic characterization (e.g., ³¹P NMR) of similar dithiadiphosphetanes reveals distinct chemical shifts between 80–100 ppm, indicative of the phosphorus centers’ electronic environments .
Synthesis and Purification
Preparative Methods
The synthesis of 1,3,2,4-dithiadiphosphetane derivatives typically involves the reaction of P₄S₁₀ (phosphorus pentasulfide) with thiols. For the methyl variant, methanethiol (CH₃SH) or its derivatives may serve as starting materials, though explicit literature reports are scarce . A plausible route, inferred from analogous p-tolyl synthesis , involves:
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Refluxing P₄S₁₀ with methylthiol in toluene.
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Isolation via recrystallization from toluene or dioxane.
The generalized reaction is:
Purification and Stability
Crude product purification is achieved through recrystallization from aromatic solvents, yielding pale yellow crystals . The compound decomposes above 200°C, necessitating storage under inert conditions .
Physical and Chemical Properties
Thermodynamic Parameters
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Density | 1.57 g/cm³ | |
| Boiling Point | 287.7°C at 760 mmHg | |
| Flash Point | 127.8°C | |
| Vapor Pressure | 0.00423 mmHg at 25°C | |
| Refractive Index | 1.679 |
The compound’s low vapor pressure suggests limited volatility under ambient conditions, while its high density reflects significant molecular packing efficiency .
Solubility and Reactivity
It is sparingly soluble in polar aprotic solvents (e.g., THF, dioxane) but exhibits better solubility in pyridine due to Lewis acid-base interactions . Reactivity studies highlight its role as a thionating agent, transferring sulfur atoms to substrates like amides or lactams . For example, the p-tolyl analog converts amides to thioamides in toluene-pyridine mixtures at 70–110°C :
Applications and Industrial Relevance
Organic Synthesis
Though direct applications of the methyl derivative are underdocumented, its structural analogs are employed in thionation reactions to synthesize thioamides and thioketones . These products are pivotal in pharmaceuticals (e.g., antithyroid agents) and agrochemicals.
Catalyst Preparation
Dimethyl disulfide (DMDS), a structurally simpler disulfide, is used in oil refineries to sulfide hydrodesulfurization catalysts . By analogy, 1,3,2,4-dithiadiphosphetane derivatives may serve as sulfur donors in catalyst activation, though specific studies are lacking.
Comparative Analysis with Analogous Compounds
p-Tolyl Derivative (CAS 114234-09-2)
The p-tolyl variant (C₁₄H₁₄P₂S₆) shares the dithiadiphosphetane core but differs in:
Dimethyl Disulfide (DMDS)
DMDS (CH₃SSCH₃), a simpler disulfide, contrasts in:
Future Research Directions
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Mechanistic Studies: Elucidating the sulfur-transfer mechanism in thionation reactions.
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Catalytic Applications: Exploring its role in hydrodesulfurization or cross-coupling reactions.
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Toxicological Profiling: Assessing environmental and health impacts.
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